Itraconazol

Descripción general

Descripción

El itraconazol es un agente antifúngico triazólico que se utiliza para tratar una variedad de infecciones fúngicas, incluyendo aspergilosis, blastomicosis, coccidioidomicosis, histoplasmosis y paracoccidioidomicosis . Se sintetizó por primera vez a principios de la década de 1980 y se aprobó para uso médico en los Estados Unidos en 1992 . El this compound funciona inhibiendo la síntesis de ergosterol, un componente vital de las membranas celulares fúngicas, lo que altera la integridad de la membrana e inhibe el crecimiento fúngico .

Mecanismo De Acción

El itraconazol ejerce sus efectos terapéuticos inhibiendo la enzima lanosterol 14-α-desmetilasa, dependiente del citocromo P-450 fúngico. Esta inhibición bloquea la conversión de lanosterol a ergosterol, alterando la síntesis de la membrana celular fúngica y provocando la fuga de componentes celulares esenciales . Este mecanismo finalmente inhibe el crecimiento y la replicación de los hongos .

Aplicaciones Científicas De Investigación

Antifungal Applications

Indications

Itraconazole is primarily indicated for the treatment of systemic fungal infections, particularly in immunocompromised individuals. The following infections are commonly treated with itraconazole:

- Blastomycosis : Effective for both pulmonary and extrapulmonary forms.

- Histoplasmosis : Used for chronic cavitary pulmonary disease and disseminated nonmeningeal histoplasmosis.

- Aspergillosis : Administered to patients intolerant to or refractory to amphotericin B therapy.

- Onychomycosis : Treatment for toenail and fingernail infections caused by dermatophytes.

- Candidiasis : Particularly oropharyngeal and esophageal candidiasis in immunocompromised patients .

Prophylactic Use

Itraconazole is also utilized as a prophylactic measure in high-risk patient populations, including those with HIV, undergoing chemotherapy, or post-organ transplantation. Its broad-spectrum coverage and favorable safety profile make it an excellent choice for preventing systemic fungal infections in these groups .

Oncological Applications

Recent studies have highlighted itraconazole's potential role in oncology, particularly its ability to inhibit cancer cell growth. Key findings include:

- Hedgehog Signaling Pathway Inhibition : Itraconazole has been shown to inhibit the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation. This inhibition can lead to reduced tumor growth in various cancer models, including colon cancer .

- Autophagy Induction : Research indicates that itraconazole can induce autophagy-mediated cell death in cancer cells. In studies involving colon cancer cell lines (SW-480 and HCT-116), itraconazole treatment resulted in G1 cell cycle arrest and significant apoptosis .

- Enhanced Chemosensitivity : A retrospective study demonstrated that patients with ovarian cancer treated with a combination of platinum-based chemotherapy and itraconazole experienced improved progression-free survival compared to those receiving chemotherapy alone. This suggests that itraconazole may enhance the effectiveness of certain chemotherapeutic agents .

Pharmacological Insights

Itraconazole's pharmacological profile is characterized by its broad-spectrum antifungal activity and various formulations that enhance its efficacy:

- Formulations : The original capsule formulation may lead to variable absorption; however, newer oral solutions and intravenous formulations have been developed to improve bioavailability. These formulations utilize hydroxypropyl-beta-cyclodextrin to enhance solubility, making itraconazole suitable for treating systemic infections in diverse patient populations .

- Metabolism : The primary metabolite of itraconazole, hydroxy-itraconazole, also possesses considerable antifungal activity, contributing to the drug's overall efficacy .

Case Study 1: Itraconazole in Ovarian Cancer

A clinical retrospective study involving ovarian cancer patients treated with platinum and taxane therapy combined with itraconazole showed significant improvements in overall survival (642 days vs. 139 days) compared to chemotherapy alone. This underscores itraconazole's potential role as an adjunctive treatment in enhancing chemosensitivity .

Case Study 2: Prophylaxis in HIV Patients

In a cohort study of HIV-positive patients receiving itraconazole prophylaxis, there was a marked reduction in the incidence of systemic fungal infections compared to historical controls not receiving prophylaxis. This highlights the importance of itraconazole in managing opportunistic infections among immunocompromised individuals .

Análisis Bioquímico

Biochemical Properties

Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes . The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site, or the haem iron, of the fungal enzyme .

Cellular Effects

Itraconazole is an antifungal agent that inhibits cell growth and promotes cell death of fungi . It exhibits in vitro activity against Blastomyces dermatitidis, Histoplasma capsulatum, Histoplasma duboisii, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton species . In addition, itraconazole treatment induces proteasome activities and degrades the accumulation of bonafide-misfolded proteins, including heat-denatured luciferase .

Molecular Mechanism

The primary antifungal mechanism of action of itraconazole seems to be the same as that of ketoconazole; however, ketoconazole has a lower potency, increased toxicity, and a narrower spectrum of activity than itraconazole . Itraconazole acts by inhibiting the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase. When this enzyme is inhibited it blocks the conversion of lanosterol to ergosterol, which disrupts fungal cell membrane synthesis .

Temporal Effects in Laboratory Settings

Itraconazole has been shown to have a progressive increase in the probability of toxicity with increasing concentrations of itraconazole . Classification and regression tree analysis suggested that 17.1 mg/L of itraconazole was the concentration level at which the population of patients was separated into 2 groups, each with a high and a low probability of toxicity .

Dosage Effects in Animal Models

In dogs and rats, no significant toxic effects were seen at doses of up to 40 mg/kg of itraconazole . A severe, dose-related ulcerative dermatitis (due to vasculitis) occurs in 5%–10% of dogs administered itraconazole in doses >10 mg/kg .

Metabolic Pathways

Itraconazole is extensively metabolized in the liver. In vitro studies have shown that CYP3A4 is the major enzyme involved in the metabolism of itraconazole . While itraconazole can be metabolized to more than 30 metabolites, the main metabolite is hydroxyitraconazole .

Transport and Distribution

The volume of distribution of itraconazole is more than 700 L in adults . Itraconazole is lipophilic and extensively distributed into tissues. Concentrations in the lung, kidney, liver, bone, stomach, spleen, and muscle were found to be two to three times higher than corresponding concentrations in plasma .

Subcellular Localization

The subcellular localization of itraconazole and its effects on its activity or function are not well studied. Mutations in the O-glycosites on the stem region of CD44 impair its surface localization as well as suppress cell–HA adhesion and osteoclastogenic effects of breast cancer cells . This suggests that itraconazole may have effects on the subcellular localization of other proteins or molecules within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Un método para preparar itraconazol implica disolver una mezcla de this compound y ácido L-ascórbico con un disolvente mixto de diclorometano y metanol. Luego se agregan hidroxipropilmetilcelulosa y pluronic F-127, seguidos de diclorometano para obtener una solución de materia prima. Esta solución se alimenta a un autoclave de cristalización en un sistema de equipo de cristalización de fluidos supercríticos, donde se pulveriza en el autoclave a través de una boquilla de pulverización. Las partículas compuestas se separan de la solución y se recolectan en el fondo del autoclave, lo que da como resultado this compound con un tamaño de partícula reducido y una biodisponibilidad mejorada .

Métodos de producción industrial

La producción industrial de this compound a menudo implica la preparación de nanopartículas. El polímero de this compound propuesto cargado con nanopartículas se prepara mediante el método de sonicación de emulsión. Este método representa un sistema de administración de fármacos prometedor para la liberación sostenida y dirigida del fármaco .

Análisis De Reacciones Químicas

El itraconazol se somete a varios tipos de reacciones químicas, principalmente relacionadas con su metabolismo por el citocromo P450 3A4. Los principales metabolitos formados incluyen hidroxi-itraconazol, ceto-itraconazol y N-desalquil-itraconazol . Estas reacciones suelen implicar procesos de oxidación y reducción. Los reactivos comunes utilizados en estas reacciones incluyen acetonitrilo y acetato de amonio .

Comparación Con Compuestos Similares

El itraconazol a menudo se compara con otros agentes antifúngicos como el fluconazol, el voriconazol y el posaconazol. Si bien el this compound tiene un espectro de actividad más amplio que el fluconazol, no es tan amplio como el voriconazol o el posaconazol . Los compuestos similares incluyen:

Fluconazol: Menos efectivo contra especies de Aspergillus.

Voriconazol: Espectro de actividad más amplio pero asociado con más efectos secundarios.

Posaconazol: Espectro similar al voriconazol pero con mejor tolerancia.

La singularidad del this compound radica en su capacidad para tratar una amplia gama de infecciones fúngicas con relativamente menos efectos secundarios en comparación con otros agentes antifúngicos de amplio espectro .

Actividad Biológica

Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections. However, its biological activity extends beyond antifungal properties, demonstrating significant anticancer and antiviral effects. This article explores the diverse biological activities of itraconazole, supported by recent research findings, case studies, and detailed pharmacological data.

Antifungal Activity

Itraconazole functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. Itraconazole is effective against a range of fungi, including Aspergillus, Candida, and Histoplasma species.

Anticancer Properties

Recent studies have highlighted itraconazole's potential as an anticancer agent. It has been shown to inhibit the hedgehog signaling pathway and angiogenesis, which are critical in tumor growth and metastasis. Itraconazole's anticancer mechanisms include:

- Hedgehog Signaling Inhibition : This pathway is often aberrantly activated in various cancers. Itraconazole has been demonstrated to antagonize this signaling pathway effectively .

- Antiangiogenic Activity : Itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling, which is essential for new blood vessel formation in tumors. This activity is linked to alterations in glycosylation and cholesterol biosynthesis pathways .

Pharmacokinetics

The pharmacokinetic profile of itraconazole is crucial for its efficacy and safety. A recent study assessed the pharmacokinetics of a novel nanocrystal formulation (NCF) of itraconazole in hematopoietic cell transplant recipients. Key findings include:

- Administration : Patients received 200 mg of itraconazole NCF twice daily for two days, followed by a maintenance dose.

- Modeling Results : The pharmacokinetics were best described by a semi-mechanistic model that included central and peripheral compartments for drug distribution and elimination .

Table 1 summarizes the population pharmacokinetic parameters derived from this study:

| Parameter | Estimate (CI) |

|---|---|

| Clearance (Itraconazole) | XX L/h (XX-XX) |

| Volume of Distribution | XX L (XX-XX) |

| Half-life | XX hours (XX-XX) |

Antiviral Activity

Emerging evidence suggests that itraconazole possesses antiviral properties independent of its antifungal activity. It has shown effectiveness against several viruses, including enteroviruses and hepatitis C virus. The mechanism involves direct binding to oxysterol-binding protein (OSBP), which is crucial for lipid transport within cells .

Case Studies

Several clinical trials have explored the repurposing of itraconazole for cancer treatment:

- Basal Cell Carcinoma : In a phase II trial, itraconazole demonstrated promising results in reducing tumor size in patients with advanced basal cell carcinoma.

- Non-Small Cell Lung Cancer : A study indicated that itraconazole could enhance the efficacy of standard chemotherapy regimens by targeting angiogenesis .

Recent Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) of itraconazole:

- Zinc-Itraconazole Complexes : New complexes exhibit enhanced antifungal and antiparasitic activities at lower concentrations compared to itraconazole alone .

- Biosurfactin Micelles : Formulations combining itraconazole with biosurfactin have shown improved antifungal efficacy, suggesting potential for enhanced therapeutic applications .

Propiedades

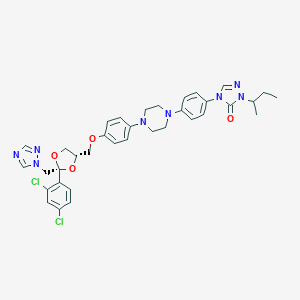

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-ZPGVKDDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023180 | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | Itraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | itraconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.